N-(4-methoxybenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the carboxamide group and the 4-methoxybenzyl moiety. The key steps include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and an aldehyde under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the 4-Methoxybenzyl Group: This step involves the alkylation of the amide nitrogen with 4-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can affect various biochemical pathways.
Modulation of Signaling Pathways: Interacting with receptors or other proteins involved in cellular signaling, leading to changes in cell behavior.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-(4-methoxybenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of both the 4-methoxybenzyl group and the dimethyl substitution on the chromene core provides unique steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H19NO4 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19NO4/c1-12-8-13(2)19-16(9-12)17(22)10-18(25-19)20(23)21-11-14-4-6-15(24-3)7-5-14/h4-10H,11H2,1-3H3,(H,21,23) |
InChI Key |
DOEQNHMKRBYGHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC=C(C=C3)OC)C |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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